molecular formula C15H16FN3O3 B2499096 N-(4-fluorophenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 1171688-39-3

N-(4-fluorophenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No. B2499096
M. Wt: 305.309
InChI Key: UGBHWSDLXSMXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C15H16FN3O3 and its molecular weight is 305.309. The purity is usually 95%.
The exact mass of the compound N-(4-fluorophenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-fluorophenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Researchers have developed selective radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with positron emission tomography (PET), which are crucial for diagnosing and understanding neuroinflammatory processes. These compounds, including DPA-714, are designed with fluorine atoms in their structures, enabling in vivo imaging and providing insights into neuroinflammation (Dollé et al., 2008).

Herbicidal Activity

Novel acetamide derivatives have been synthesized and evaluated for their herbicidal activities. Studies have demonstrated that some of these compounds exhibit significant herbicidal effectiveness against various dicotyledonous weeds, highlighting their potential as agricultural chemicals (Wu et al., 2011).

Antitumor Activities

Research into acetamide derivatives has also shown promising antitumor activities. Compounds synthesized from L-tyrosine and D-tyrosine have displayed selective anti-tumor activities in vitro, suggesting potential therapeutic applications in cancer treatment (Xiong Jing, 2011; Jing, 2011).

Neuroinflammation PET Imaging

A series of pyrazolo[1,5-a]pyrimidines, closely related to certain acetamide compounds, have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO). These studies are essential for developing tools to image neuroinflammatory processes, providing a pathway for the early diagnosis of neurodegenerative diseases (Damont et al., 2015).

Molecular Imprinting and Organic Fillers

Acetamide derivatives have been utilized in molecular imprinting to create organic fillers for enhancing the properties of bagasse cellulose fibers. This research outlines the potential of these compounds in improving the physical properties of paper, along with antimicrobial activities, demonstrating their versatility beyond medicinal applications (Fahim & Abu-El Magd, 2021).

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-9-12(14(21)19-15(22)18-9)8-13(20)17-7-6-10-2-4-11(16)5-3-10/h2-5H,6-8H2,1H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBHWSDLXSMXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 44088794

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